tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Catalog No.
S544680
CAS No.
153086-78-3
M.F
C11H24N2O4
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carba...

CAS Number

153086-78-3

Product Name

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

IUPAC Name

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

Molecular Formula

C11H24N2O4

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14)

InChI Key

OCUICOFGFQENAS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG2-amine

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN

Description

The exact mass of the compound tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is 248.1736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Linker Molecule: The molecule possesses an ethylene glycol chain (repeating -CH2-CH2-O- units) which acts as a spacer arm. This spacer can be used to link biomolecules (such as peptides, proteins, or drugs) to other molecules like carriers, surfaces, or other biomolecules. Linkers are crucial in various applications like targeted drug delivery or creating bioconjugates for diagnostics. ()
  • Amine Precursor: The molecule also contains a protected amine group (due to the tert-Butyl carbamate, Boc, group). This amine group can be deprotected under specific conditions to reveal a primary amine. Primary amines are valuable functional groups in organic chemistry and can be used for further conjugation reactions or modifications to create new molecules with desired properties. ()

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C13H28N2O5C_{13}H_{28}N_{2}O_{5} and a molecular weight of approximately 292.37 g/mol. This compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a polyether chain containing amino and ethoxy groups. Its structural complexity allows it to serve as a versatile building block in various chemical syntheses, particularly in the development of targeted therapies and molecular linkers.

The compound is typically presented as a colorless to yellow liquid and has notable physical properties, including a boiling point of about 365.2°C at 760 mmHg and a density of 1.071 g/cm³. It is classified under GHS hazard codes, indicating potential skin and eye irritation, necessitating careful handling in laboratory settings .

The chemical reactivity of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate primarily involves its carbamate functional group, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and alcohol. Additionally, the presence of the amino group allows for nucleophilic substitution reactions, making it suitable for further functionalization in synthetic pathways.

In the context of PROTAC (Proteolysis Targeting Chimera) technology, this compound can be utilized as a linker that connects ligands for target proteins with E3 ubiquitin ligase ligands, facilitating targeted protein degradation .

While specific biological activity data for tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is limited, compounds with similar structures have shown promise in various therapeutic applications. The incorporation of amino groups can enhance solubility and bioavailability, potentially improving pharmacokinetic properties. Furthermore, its role as a PROTAC linker suggests it may be involved in modulating protein interactions within cellular pathways, providing avenues for targeted cancer therapies .

The synthesis of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate typically involves several steps:

  • Formation of the Aminoethoxy Chain: Starting materials such as ethylene glycol derivatives can be reacted with amines to form the aminoethoxy segments.
  • Carbamate Formation: The amino group can then react with tert-butyl chloroformate or similar reagents to form the carbamate linkage.
  • Purification: The final product is purified through techniques such as distillation or chromatography to obtain high-purity tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate.

These methods highlight the compound's accessibility for research and industrial applications .

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate finds applications primarily in medicinal chemistry:

  • PROTAC Development: It serves as a crucial component in synthesizing PROTACs that target specific proteins for degradation, offering new strategies in cancer treatment.
  • Linker Molecule: The compound functions as a molecular spacer in bioconjugation chemistry, facilitating the attachment of biomolecules to surfaces or other compounds.
  • Research Tool: Its structural properties make it useful in studies involving protein interactions and cellular signaling pathways .

Interaction studies involving tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate are essential for understanding its role in biological systems. Research indicates that compounds like this can modulate protein interactions through their ability to act as linkers or spacers in larger molecular assemblies. Such studies often utilize techniques like surface plasmon resonance or fluorescence resonance energy transfer to analyze binding affinities and interaction dynamics.

Moreover, its application in PROTAC technology emphasizes its potential to influence cellular pathways by selectively degrading target proteins, which could lead to significant therapeutic advancements .

Several compounds share structural similarities with tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
1. tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamateC11H24N2O4C_{11}H_{24}N_{2}O_{4}Lacks amino group; used in similar applications
2. N-Boc-aminopropanolC11H23NO3C_{11}H_{23}NO_{3}Contains Boc protection; used in peptide synthesis
3. 2-AminoethanolC2H7NOC_{2}H_{7}NOSimpler structure; serves as a building block for more complex molecules
4. Polyethylene glycol derivativesVariesCommonly used linkers; differing solubility profiles

The uniqueness of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate lies in its specific combination of functionalities that enable its use in advanced therapeutic applications like PROTACs while maintaining favorable physicochemical properties .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

248.17360725 g/mol

Monoisotopic Mass

248.17360725 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

198227-38-2

Wikipedia

Tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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